ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate
Description
Ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate is a specialized ester derivative featuring a butanoate backbone with a 4-oxo group and a substituted amine moiety. The amine substituents include a tetrahydro-2H-pyran-4-yl (a six-membered oxygen-containing heterocycle) and a 2,2,2-trifluoroethyl group. The combination of these groups confers unique physicochemical properties, such as enhanced metabolic stability (due to the trifluoroethyl group) and conformational rigidity (from the tetrahydro-2H-pyran ring) .
Properties
IUPAC Name |
ethyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-2-21-12(19)4-3-11(18)17(9-13(14,15)16)10-5-7-20-8-6-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJVCSQOCGNERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CC(F)(F)F)C1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.
Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine in the presence of a suitable catalyst to introduce the trifluoroethyl group.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the trifluoroethyl group.
Scientific Research Applications
Ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Environmental Research: The compound can be used in the development of new materials for environmental remediation.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and specificity, while the tetrahydro-2H-pyran ring provides structural stability. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate (CAS 946-08-7)
Structural Features :
- Core: Ethyl 4-oxobutanoate.
- Substituent : 1H-pyrrol-2-yl (aromatic heterocycle).
- Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.21 g/mol .
Comparison :
- The absence of fluorine atoms reduces lipophilicity compared to the trifluoroethyl-containing analog.
Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)
Structural Features :
Comparison :
- Shared tetrahydro-2H-pyran substituent suggests similar steric effects, but the methyl group in 28f may increase hydrophobicity relative to the target compound’s trifluoroethyl group.
Ethyl 4-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
Structural Features :
Comparison :
- The pyridine-sulfanyl moiety introduces aromaticity and sulfur-based polarity, contrasting with the target compound’s amine-linked substituents.
- Both compounds feature trifluoromethyl groups, suggesting shared resistance to metabolic degradation.
Ethyl 4-oxo-4-[4-(1-pyrrolidinylsulfonyl)anilino]butanoate
Structural Features :
Comparison :
- The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the target compound’s ether and trifluoroethyl groups.
- The aniline ring may confer UV activity, unlike the aliphatic substituents in the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
